Bicyclo[3.1.1]hept-3-en-2-one, 3-fluoro-6,6-dimethyl-(9CI)
CAS No.:
Cat. No.: VC17993196
Molecular Formula: C9H11FO
Molecular Weight: 154.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11FO |
|---|---|
| Molecular Weight | 154.18 g/mol |
| IUPAC Name | 3-fluoro-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one |
| Standard InChI | InChI=1S/C9H11FO/c1-9(2)5-3-6(9)8(11)7(10)4-5/h4-6H,3H2,1-2H3 |
| Standard InChI Key | NMTCOCDBDOWADG-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C2CC1C(=O)C(=C2)F)C |
Introduction
Structural and Nomenclature Insights
Core Framework and Substitution Pattern
The compound’s bicyclo[3.1.1]heptane skeleton consists of a seven-membered ring system fused across three carbon atoms, creating a rigid, bridged architecture. The 3-fluoro substitution introduces electronegativity at the double bond’s α-position, while the 6,6-dimethyl groups enhance steric bulk and influence ring conformation . Comparative analysis with structurally related compounds, such as 2,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol (PubChem CID: 349147), reveals that replacing the hydroxyl group with a ketone and introducing fluorine significantly alters electronic distribution and dipole moments .
Molecular Geometry and Stereoelectronic Effects
Density functional theory (DFT) calculations on analogous bicyclic systems suggest that the fluorine atom’s electronegativity polarizes the α,β-unsaturated ketone system, increasing electrophilicity at the carbonyl carbon . This polarization may enhance reactivity in nucleophilic addition reactions or interactions with biological targets. The dimethyl groups at C6 induce chair-like conformations in the bicyclic system, as observed in verbenone derivatives .
Synthetic Methodologies
Challenges in Fluorination
Incorporating fluorine at the 3-position necessitates precise regiocontrol to avoid over-fluorination or ring-opening side reactions. Studies on nopol derivatives demonstrate that thiourea-functionalized intermediates can direct electrophilic substitution via hydrogen bonding, a strategy potentially applicable to this compound .
Chemical Properties and Reactivity
Thermal Stability and Solubility
The bicyclic framework imparts notable thermal stability, as seen in verbenone-based insecticides that remain active at temperatures exceeding 100°C . The fluorine atom’s inductive effects likely reduce solubility in nonpolar solvents compared to non-fluorinated analogs, a property critical for formulation in agrochemicals .
Biological Activity and Mechanism
Insecticidal Applications
Verbenone derivatives modified with halogenated aryl groups show lethality against diamondback moths (Plutella xylostella), with LC₅₀ values as low as 100 mg/L . The 3-fluoro-6,6-dimethyl substitution could disrupt insect octopamine receptors, a mechanism observed in fluorinated neonicotinoids.
Comparative Analysis with Structural Analogs
| Compound Name | Functional Groups | Biological Activity | Key Differentiator |
|---|---|---|---|
| 2,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-ol | Hydroxyl, methyl | Antifungal (moderate) | Lacks fluorination |
| Verbenone | Ketone, methyl | Insecticidal (strong) | Different ring saturation |
| Nopol-thiadiazole hybrids | Thiadiazole, thiourea | Antifungal (broad-spectrum) | Heterocyclic appendages |
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